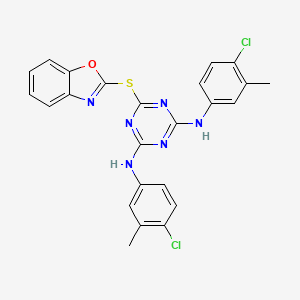

6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC15602681

Molecular Formula: C24H18Cl2N6OS

Molecular Weight: 509.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18Cl2N6OS |

|---|---|

| Molecular Weight | 509.4 g/mol |

| IUPAC Name | 6-(1,3-benzoxazol-2-ylsulfanyl)-2-N,4-N-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C24H18Cl2N6OS/c1-13-11-15(7-9-17(13)25)27-21-30-22(28-16-8-10-18(26)14(2)12-16)32-23(31-21)34-24-29-19-5-3-4-6-20(19)33-24/h3-12H,1-2H3,(H2,27,28,30,31,32) |

| Standard InChI Key | VOEFGPRKBDILKA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4O3)NC5=CC(=C(C=C5)Cl)C)Cl |

Introduction

6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound featuring a triazine core structure, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. The compound's molecular formula is C24H18Cl2N6OS, and it has a molecular weight of 509.4 g/mol.

Structural Features

The compound includes a benzoxazole moiety linked through a sulfanyl group to the triazine framework. This unique arrangement of functional groups contributes to its potential biological activities. The triazine ring can participate in nucleophilic substitution reactions, while the benzoxazole and sulfanyl groups may engage in electrophilic aromatic substitution. Additionally, the amine functionalities can act as nucleophiles in various coupling reactions.

Synthesis Methods

The synthesis of this compound typically involves several steps, utilizing specific reagents like chlorinated phenyl compounds and sulfanyl derivatives under varied temperature and pressure conditions to optimize the reaction outcomes. The detailed synthesis protocol may involve multiple stages, including the formation of intermediate compounds that eventually lead to the final product.

Biological Activities and Potential Applications

Compounds with similar triazine structures are often investigated for their antitumor and antimicrobial properties. The presence of the benzoxazole unit may enhance these activities due to its known bioactivity against various pathogens. Preliminary studies suggest that compounds similar to 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine may exhibit significant cytotoxicity against cancer cell lines, indicating promising therapeutic potential.

Analytical Techniques

Relevant analyses for structural confirmation and stability assessment include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as thermal analysis techniques like Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC).

Comparison with Related Compounds

Other compounds featuring triazine cores, such as 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine and N,N'-di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine, exhibit herbicidal and antimicrobial properties, respectively. The unique combination of a benzoxazole moiety and a sulfanyl group in 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine may enhance its biological activity compared to these compounds.

Data Table: Structural and Biological Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine | C24H18Cl2N6OS | 509.4 | Potential antitumor and antimicrobial activities |

| 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine | - | - | Herbicidal activity |

| N,N'-Di-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | - | - | Antimicrobial properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume